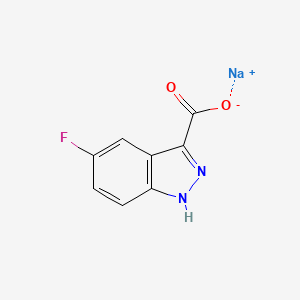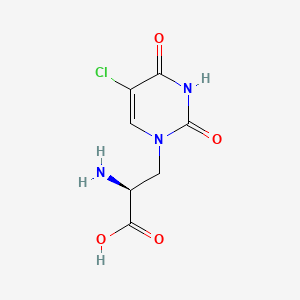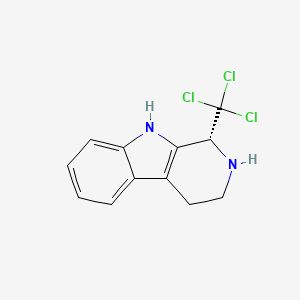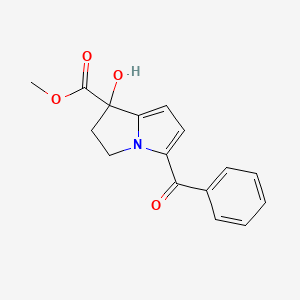
Sodium 5-fluoro-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C8H4FN2NaO2 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of this compound is 202.12 . The compound contains sodium, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen .Chemical Reactions Analysis
Indazole derivatives, including this compound, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . The melting point ranges from 119 to 125 °C .Aplicaciones Científicas De Investigación
Coordination Polymers and Crystal Structures
One significant application of sodium and lithium coordination polymers involves 1H-indazole-3-carboxylic acid derivatives. These compounds have been synthesized and studied for their crystal structures and vibrational spectra, using single crystal X-ray diffraction and spectroscopy. In these coordination polymers, both the deprotonated and neutral forms of the acid serve as tridentate ligands, binding to sodium or lithium ions and forming polymeric chains. These compounds exhibit distinct geometries and coordination modes, leading to various polymeric structures. Additionally, intermolecular hydrogen bonds significantly influence the crystal packing of these compounds, as shown in the studies by Szmigiel-Bakalarz et al. (2020) Szmigiel-Bakalarz et al., 2020.
Synthesis and Properties of N-Heterocyclic Carbenes
Another research focus involves the synthesis and properties of N-heterocyclic carbenes derived from 5-haloindazolium-3-carboxylates, including the 5-fluoro derivative. These compounds are synthesized and characterized to understand their decarboxylation to form carbenes, which can be trapped by various agents. This research provides insights into the thermal behavior, structural analysis, and potential applications of these carbenes in various chemical transformations. The work by Schmidt et al. (2007) provides detailed information on these aspects Schmidt et al., 2007.
Quantum Mechanical Studies
Quantum mechanical studies and vibrational spectroscopy have been applied to indazolium-3-carboxylate and its decarboxylation product, indazol-3-ylidene. These studies aim to understand the changes in stretching force constants upon decarboxylation and establish structure-spectroscopy relationships. This research provides valuable insights into the electronic structure and reactivity of these compounds, potentially leading to applications in material science and catalysis. The study by Schmidt et al. (2009) explores these aspects in detail Schmidt et al., 2009.
Energetic Materials Research
Research into nitrogen-rich energetic compounds has led to the synthesis of new compounds with potential applications in explosives and propellants. These compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex, have been synthesized and characterized for their thermal stability and energetic properties. The study by Qin et al. (2016) provides comprehensive data on the synthesis, characterization, and potential applications of these compounds in the field of energetic materials Qin et al., 2016.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Sodium 5-fluoro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound. Indazole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives are known to interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s information and documentation, including nmr, hplc, lc-ms, uplc, are available .
Result of Action
Indazole derivatives are known to have diverse biological activities and have shown potential for newer therapeutic possibilities .
Propiedades
IUPAC Name |
sodium;5-fluoro-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPRSHXHFEDJO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







